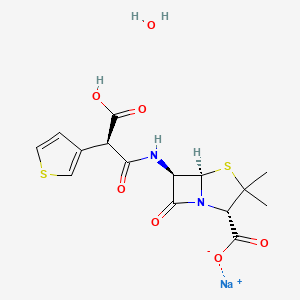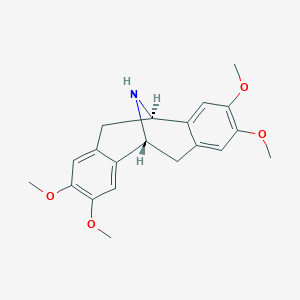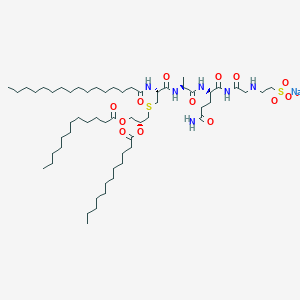
Sulfabromomethazine sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfabromomethazine sodium: is a sulfonamide antibiotic compound. . This compound is primarily used in veterinary medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfabromomethazine sodium involves the reaction of 5-bromo-4,6-dimethylpyrimidine-2-amine with 4-aminobenzenesulfonamide under specific conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sulfabromomethazine sodium undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like chlorine or fluorine under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzenesulfonamide derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Sulfabromomethazine sodium is used as a reference compound in analytical chemistry for the development of new analytical methods and techniques .
Biology: In biological research, it is used to study the effects of sulfonamide antibiotics on bacterial growth and resistance mechanisms .
Industry: In the pharmaceutical industry, it is used in the formulation of veterinary drugs and as a standard for quality control .
Mechanism of Action
Sulfabromomethazine sodium exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for bacterial DNA synthesis. By competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase, this compound effectively inhibits bacterial growth .
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide antibiotic with a similar mechanism of action but different chemical structure.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethoxazole: Often combined with trimethoprim for a broader spectrum of antibacterial activity.
Uniqueness: Sulfabromomethazine sodium is unique due to the presence of a bromine atom in its structure, which can influence its pharmacokinetic properties and spectrum of activity compared to other sulfonamides .
Properties
CAS No. |
3691-68-7 |
|---|---|
Molecular Formula |
C12H12BrN4NaO2S |
Molecular Weight |
379.21 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(5-bromo-4,6-dimethylpyrimidin-2-yl)azanide |
InChI |
InChI=1S/C12H12BrN4O2S.Na/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10;/h3-6H,14H2,1-2H3;/q-1;+1 |
InChI Key |
BYTJZIVWFMOARV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C)Br.[Na+] |
Canonical SMILES |
CC1=C(C(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C)Br.[Na+] |
Key on ui other cas no. |
3691-68-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B1260069.png)



![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260076.png)




